molecular formula C31H38N4O7S B2614971 4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide CAS No. 688060-57-3

4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

Cat. No. B2614971
CAS RN: 688060-57-3
M. Wt: 610.73
InChI Key: BJKZIGQNCXZBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide is a useful research compound. Its molecular formula is C31H38N4O7S and its molecular weight is 610.73. The purity is usually 95%.
BenchChem offers high-quality 4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinazolinone Derivatives in Scientific Research

Quinazolinones and their derivatives have been extensively explored in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are known for their antitumor, antimicrobial, and various other pharmacological properties.

Antitumor Activity

A study by Al-Suwaidan et al. (2016) designed and synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. The compounds showed significant broad-spectrum antitumor activity, with certain derivatives being 1.5–3.0-fold more potent compared to the positive control 5-FU (Al-Suwaidan et al., 2016). Similarly, Mohamed et al. (2016) reported on the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, demonstrating significant antitumor efficiency across various tumor subpanels (Mohamed et al., 2016).

Antimicrobial Agents

Patel et al. (2012) explored the synthesis of thiazolidinone derivatives with antimicrobial activity. Among these, specific quinazolinone-containing compounds were evaluated against a variety of bacterial and fungal strains, showcasing notable antimicrobial properties (Patel et al., 2012).

Synthesis and Chemical Properties

Research on the synthesis of quinazolinone derivatives often reveals novel methodologies and potential applications in designing compounds with specific biological activities. For instance, the work by Yang et al. (2014) on the palladium-catalyzed intramolecular aerobic oxidative C-H amination of 2-aryl-3-(arylamino)quinazolinones, leading to the formation of indazolo[3,2-b]quinazolinone derivatives, illustrates the synthetic versatility of quinazolinone scaffolds and their utility in creating new fluorescent materials (Yang et al., 2014).

properties

IUPAC Name

4-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O7S/c1-39-24-11-10-20(15-25(24)40-2)12-13-32-28(36)9-6-14-35-30(38)22-16-26-27(42-19-41-26)17-23(22)34-31(35)43-18-29(37)33-21-7-4-3-5-8-21/h10-11,15-17,21H,3-9,12-14,18-19H2,1-2H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKZIGQNCXZBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5CCCCC5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.